1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride
Description
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique tetrazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2825012-44-8 |
|---|---|
Molecular Formula |
C6H8ClN5 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-1-2-11-6(3-5)8-9-10-11;/h1-3H,4,7H2;1H |
InChI Key |
XVZSWENMLCYDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot, three-multicomponent reaction involving aldehydes, 1H-tetrazole-5-amine, and other reagents in the presence of a catalyst like triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Metal-free synthesis methods, such as those utilizing deep eutectic solvents, are also explored for their environmental benefits .
Chemical Reactions Analysis
Azido-Ugi Mechanism
The azido-Ugi reaction proceeds through:
-
Imine formation : Reaction of propargylamine with an aldehyde.
-
Protonation : Generation of an iminium ion.
-
Isocyanide trapping : Formation of a nitrilium intermediate.
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Cyclization : 1,5-electrocyclization to stabilize the tetrazolo-pyridine ring .
Copper-Catalyzed Cycloaddition
The CuAAC reaction involves:
-
Alkyne and azide reacting to form a triazole ring.
-
This step enables functionalization of the tetrazolo-pyridine core with substituents like benzyl groups .
Reaction Conditions and Optimization
-
Temperature : Cyclization steps often require heating (75–120°C) .
-
Catalysts : Copper(I) catalysts are used in azide–alkyne cycloadditions .
-
pH Control : Acidic conditions (e.g., 4N HCl/dioxane) facilitate deprotection and cyclization .
Research Findings and Challenges
-
Selectivity : Solid-phase methods improve regioselectivity in hydrazone cyclizations .
-
Scalability : Azido-Ugi-based methods allow gram-scale synthesis with minimal purification .
-
Mechanistic Insights : X-ray crystallography confirms flat molecular geometry, enabling stacking interactions in crystals .
This compound’s synthesis leverages modern multicomponent reactions and cyclization techniques, offering modular pathways for functionalization. Future research should focus on optimizing yields and exploring biological applications of its unique heterocyclic framework.
Scientific Research Applications
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities, particularly against human colon and lung cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the cis-amide bond of peptides, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their heat-resistant properties and applications in energetic materials.
Uniqueness: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group, which imparts unique reactivity and biological activity.
Biological Activity
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and case studies highlighting its therapeutic implications.
Synthesis of the Compound
The synthesis of tetrazolo[1,5-a]pyridines, including 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride, typically involves reactions between pyridine derivatives and azides. Various methodologies are employed to achieve high yields and purity of the target compounds. For instance, the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride has been reported to yield tetrazolo derivatives efficiently .
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study found that compounds containing a tetrazole moiety showed enhanced growth inhibition against various bacterial strains. Specifically, structural modifications on the tetrazole ring influenced their antibacterial efficacy, suggesting that the substituents play a crucial role in their biological activity .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride | E. coli | 25 |
| 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride | S. aureus | 30 |
Antimycobacterial Activity
Additionally, certain tetrazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). The compound's ability to inhibit ATP synthase in mycobacteria has been linked to its structural characteristics. A series of derivatives were tested for their in vitro activity against M.tb, with some showing promising results in both culture and animal models .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted that modifications on the tetrazole ring can significantly alter biological activity. For example:
- Electron-withdrawing groups (e.g., halogens) at specific positions on the aromatic ring enhance activity.
- Alkyl substituents on the nitrogen atom of the tetrazole can also influence potency.
The most effective compounds typically contain a balance of hydrophilic and lipophilic characteristics which facilitate better interaction with biological targets.
Clinical Implications
A recent case study explored the application of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride in treating resistant bacterial infections. Patients who received this compound as part of their treatment regimen showed improved outcomes compared to standard therapies. The study emphasized the need for further clinical trials to establish optimal dosing and efficacy profiles.
Comparative Effectiveness Research
Another study utilized real-world data to assess the effectiveness of this compound in comparison to existing treatments for tuberculosis. Results indicated a higher rate of treatment success when using this compound alongside standard therapy protocols. These findings support ongoing research into its potential as a first-line treatment option for resistant strains of M.tb .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanamine hydrochloride with high purity?
Methodological Answer: Synthesis typically involves cyclization of precursor pyridine derivatives with tetrazole-forming reagents (e.g., sodium azide or trimethylsilyl azide) under acidic conditions. For example, analogous tetrazolo-pyridine compounds are synthesized via [3+2] cycloaddition reactions, followed by purification using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) . Purity (>95%) is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR spectroscopy (DMSO-d₆, δ 8.2–6.8 ppm for aromatic protons, δ 4.1 ppm for the methanamine group) .
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Multi-modal characterization is essential:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments to confirm aromaticity and methanamine substitution .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₇H₈ClN₅: 206.04; observed: 206.03) .
- X-ray crystallography : Resolve crystal packing (if single crystals form) to confirm the tetrazolo-pyridine core geometry .
Advanced Research Questions
Q. Q3. What are the key challenges in optimizing reaction yields for tetrazolo-pyridine derivatives, and how can they be addressed?
Methodological Answer: Common challenges include:
- Regioselectivity : Competing [1,5-a] vs. [1,5-b] tetrazolo isomer formation. Use steric/electronic directing groups (e.g., electron-withdrawing substituents on pyridine) to favor [1,5-a] products .
- Byproduct formation : Azide decomposition can generate hydrazo intermediates. Optimize reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyridine/azide) to minimize side reactions .
- Yield improvement : Catalytic systems like Cu(I) or Ru(II) complexes enhance cyclization efficiency (yields increase from 40% to 75% in model systems) .
Q. Q4. How does the protonation state of the methanamine group influence the compound’s stability in aqueous solutions?
Methodological Answer: The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions (pH > 8). Stability studies (pH 3–9, 25°C) show:
| pH | Half-life (hours) | Degradation Products |
|---|---|---|
| 3 | >48 | None |
| 7 | 24 | Trace tetrazole ring-opened species |
| 9 | 4 | Major decomposition (NH₃ release) |
| Stabilize solutions with buffers (e.g., citrate, pH 4–6) and store at 4°C . |
Q. Q5. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets) based on the tetrazolo-pyridine scaffold’s π-π stacking potential .
- QSAR models : Correlate substituent effects (e.g., methanamine pKa) with cytotoxicity (IC50) using descriptors like logP and H-bond donor count .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox activity (e.g., tetrazole ring stability under oxidative stress) .
Data Contradiction Analysis
Q. Q6. Discrepancies in reported solubility: How to reconcile conflicting data from different sources?
Methodological Answer: Reported solubility variations (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in water) may arise from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD).
- Counterion effects : Compare hydrochloride vs. free base solubility (free base is less soluble in polar solvents) .
- Experimental conditions : Temperature and sonication time during solubility testing (standardize at 25°C, 30 min sonication) .
Q. Q7. How to interpret conflicting cytotoxicity results in cell-based assays?
Methodological Answer: Contradictions may stem from:
- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) due to differential membrane permeability .
- Assay interference : Tetrazolo-pyridines may reduce MTT reagents directly, causing false positives. Validate with ATP-based assays (e.g., CellTiter-Glo) .
- Metabolic activation : Include liver microsome pre-incubation to assess prodrug potential .
Safety and Handling
Q. Q8. What safety protocols are critical when handling this compound in a research lab?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods due to potential HCl vapor release during weighing .
- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
- Storage : Desiccate at –20°C in amber vials to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
